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An In-depth Technical Guide to the Lewis Acidity of Tris(perfluorophenyl)borane

Introduction
Tris(perfluorophenyl)borane, often abbreviated as B(C6F5)3, is a powerful and versatile

Lewis acid that has garnered significant attention in both academic research and industrial

applications.[1][2][3] Its high electrophilicity, thermal stability, and the relative inertness of its B-

C bonds make it a unique and highly effective catalyst in a wide range of chemical

transformations.[1][4] This technical guide provides a comprehensive overview of the Lewis

acidity of B(C6F5)3, including quantitative measures, experimental protocols for its

determination, and its role in various reaction mechanisms. This document is intended for

researchers, scientists, and professionals in drug development who are interested in leveraging

the catalytic potential of this exceptional Lewis acid.

Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a

Lewis base. Several experimental and computational methods have been employed to quantify

the Lewis acidity of B(C6F5)3. The most common metrics include the Gutmann-Beckett

Acceptor Number (AN) and Fluoride Ion Affinity (FIA).
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Method
Probe
Molecule

Solvent Value
Reference
Lewis Acid
(Value)

Gutmann-

Beckett

Triethylphosphin

e oxide (Et3PO)
CD2Cl2 82

BF3 (89), BCl3

(106), SbCl5

(100)

Fluoride Ion

Affinity (FIA)
F- Gas Phase Lower than BCl3

SbF5 (reference

for superacidity)

Table 1: Quantitative Measures of Tris(perfluorophenyl)borane Lewis Acidity

Experimental and computational studies indicate that the Lewis acidity of B(C6F5)3 is

comparable to that of boron trifluoride (BF3) but significantly lower than that of boron trichloride

(BCl3).[1][5] Despite this, its unique combination of strong Lewis acidity and stability makes it a

preferred catalyst in many applications.[4]

Experimental Protocols
Determination of Lewis Acidity using the Gutmann-
Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis

acidity of molecular species by 31P NMR spectroscopy.[6][7] It utilizes triethylphosphine oxide

(Et3PO) as a probe molecule, whose 31P chemical shift is sensitive to its coordination with a

Lewis acid.[6]

Materials and Equipment:

Tris(perfluorophenyl)borane (B(C6F5)3)

Triethylphosphine oxide (Et3PO)

Deuterated dichloromethane (CD2Cl2), freshly distilled and dried

NMR tubes
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NMR spectrometer with a phosphorus probe

Procedure:

Sample Preparation:

In a glovebox or under an inert atmosphere, accurately weigh a sample of B(C6F5)3 into

an NMR tube.

Prepare a stock solution of Et3PO in CD2Cl2 of known concentration.

Add a precise volume of the Et3PO stock solution to the NMR tube containing B(C6F5)3

to achieve the desired molar ratio (typically 1:1).

Add additional CD2Cl2 to reach the desired final concentration.

NMR Measurement:

Acquire the 31P NMR spectrum of the sample solution at a constant temperature.

Record the chemical shift (δ) of the Et3PO-B(C6F5)3 adduct.

Calculation of Acceptor Number (AN):

The Acceptor Number is calculated using the following formula, which is referenced to the

31P chemical shift of Et3PO in hexane (δ = 41.0 ppm, AN = 0) and in the presence of

SbCl5 (δ = 86.1 ppm, AN = 100).[6] AN = 2.21 × (δsample − 41.0)

Signaling Pathways and Experimental Workflows
The strong Lewis acidity of B(C6F5)3 enables it to catalyze a variety of organic

transformations. The following diagrams illustrate some of the key reaction mechanisms.

B(C6F5)3-Catalyzed Hydrosilation of Carbonyls
Tris(perfluorophenyl)borane is an effective catalyst for the hydrosilation of aldehydes,

ketones, and esters.[8][9] The mechanism involves an unusual silane activation pathway rather

than the conventional carbonyl activation.[8] The borane abstracts a hydride from the silane to
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form a silylium species, which then coordinates to the carbonyl oxygen, facilitating the

reduction.[8]
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Caption: B(C6F5)3-catalyzed hydrosilation of carbonyl compounds.

Reaction of Silyl Hydrides with Alkoxysilanes (Piers-
Rubinsztajn Reaction)
B(C6F5)3 catalyzes the dehydrocarbonative condensation of silyl hydrides with alkoxysilanes,

a process known as the Piers-Rubinsztajn reaction.[10][11][12] This reaction is a powerful tool

for the formation of siloxane bonds. The proposed mechanism involves the transient formation

of a complex between the hydrosilane, borane, and alkoxysilane, followed by hydride transfer

from silicon to boron and the generation of an oxonium ion.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://polymer.chem.cmu.edu/~kmatweb/2000/May_June_00/May_00/JOC/JOC3.pdf
https://www.benchchem.com/product/b072294?utm_src=pdf-body-img
https://pubs.acs.org/doi/abs/10.1021/om050563p
https://www.researchgate.net/publication/244460526_Mechanism_of_the_BC_6_F_5_3_-Catalyzed_Reaction_of_Silyl_Hydrides_with_Alkoxysilanes_Kinetic_and_Spectroscopic_Studies
https://www.mdpi.com/1420-3049/28/16/5941
https://pubs.acs.org/doi/abs/10.1021/om050563p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants Catalyst

Intermediates

Products

R3SiH

[R3SiH · B(C6F5)3 · R'3SiOR'']

R'3SiOR'' B(C6F5)3

[R'3Si-O+(R'')-SiR3]

Hydride Transfer
to Boron[HB(C6F5)3]-

R3Si-O-SiR'3R''H

Hydride Transfer
to R''

Catalyst
Regeneration

Click to download full resolution via product page

Caption: B(C6F5)3-catalyzed Piers-Rubinsztajn reaction.

B(C6F5)3-Catalyzed Isomerization of Alkenes
Tris(perfluorophenyl)borane can also catalyze the E-selective isomerization of alkenes.[13]

The proposed mechanisms include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift

pathways.[13]
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Caption: Proposed pathways for B(C6F5)3-catalyzed alkene isomerization.

Conclusion
Tris(perfluorophenyl)borane stands out as a highly potent and versatile Lewis acid with broad

applications in catalysis. Its well-characterized Lewis acidity, combined with its stability, makes

it an invaluable tool for synthetic chemists. This guide has provided a quantitative assessment

of its Lewis acidity, a detailed experimental protocol for its determination, and an overview of its

role in key catalytic transformations. For researchers and professionals in drug development

and other areas of chemical synthesis, a thorough understanding of the properties and

applications of B(C6F5)3 is essential for the design of novel and efficient synthetic

methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b072294?utm_src=pdf-body-img
https://www.benchchem.com/product/b072294?utm_src=pdf-body
https://www.benchchem.com/product/b072294?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

2. nbinno.com [nbinno.com]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)
(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]

6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

7. magritek.com [magritek.com]

8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

9. pubs.acs.org [pubs.acs.org]

10. pubs.acs.org [pubs.acs.org]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. purehost.bath.ac.uk [purehost.bath.ac.uk]

To cite this document: BenchChem. [What is Tris(perfluorophenyl)borane Lewis acidity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072294#what-is-tris-perfluorophenyl-borane-lewis-
acidity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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